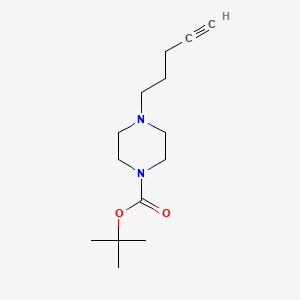
tert-butyl 4-(pent-4-yn-1-yl)piperazine-1-carboxylate
Übersicht
Beschreibung
tert-butyl 4-(pent-4-yn-1-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C12H20N2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis, making this compound valuable in various chemical reactions and applications .
Vorbereitungsmethoden
The synthesis of tert-butyl 4-(pent-4-yn-1-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting product is then purified through recrystallization or column chromatography .
Industrial production methods may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. These systems allow for better control over reaction conditions and can be scaled up for large-scale production .
Analyse Chemischer Reaktionen
tert-butyl 4-(pent-4-yn-1-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts like palladium on carbon and bases like sodium hydroxide .
Wissenschaftliche Forschungsanwendungen
tert-butyl 4-(pent-4-yn-1-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: It serves as a building block in the synthesis of potential drug candidates, including those targeting neurological disorders and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings
Wirkmechanismus
The mechanism of action of tert-butyl 4-(pent-4-yn-1-yl)piperazine-1-carboxylate involves its role as a protecting group for amines. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide. The Boc group is acid-labile and can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid, revealing the free amine for further reactions .
Vergleich Mit ähnlichen Verbindungen
tert-butyl 4-(pent-4-yn-1-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
1-Tert-butoxycarbonyl-4-(2-formylphenyl)piperazine: This compound has a formyl group instead of a propynyl group, making it useful in different synthetic applications.
Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate: This compound contains a chloroethyl group, which can undergo different substitution reactions compared to the propynyl group.
The uniqueness of this compound lies in its propynyl group, which provides distinct reactivity and applications in organic synthesis.
Eigenschaften
Molekularformel |
C14H24N2O2 |
|---|---|
Molekulargewicht |
252.35 g/mol |
IUPAC-Name |
tert-butyl 4-pent-4-ynylpiperazine-1-carboxylate |
InChI |
InChI=1S/C14H24N2O2/c1-5-6-7-8-15-9-11-16(12-10-15)13(17)18-14(2,3)4/h1H,6-12H2,2-4H3 |
InChI-Schlüssel |
PRYLRYMPDWDTJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCC#C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

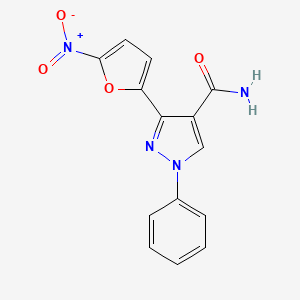
![5-Nitro-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B8650857.png)
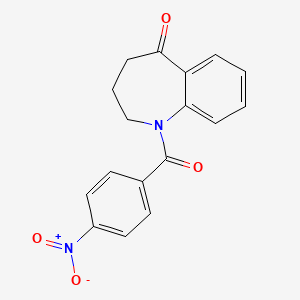
![2-amino-5-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Phenol](/img/structure/B8650863.png)
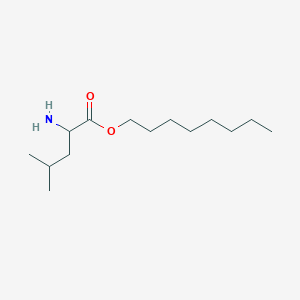
![N-[3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]benzamide](/img/structure/B8650877.png)
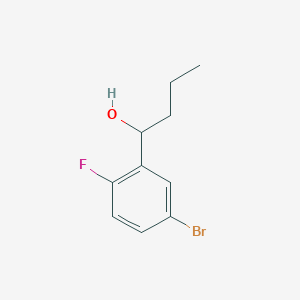

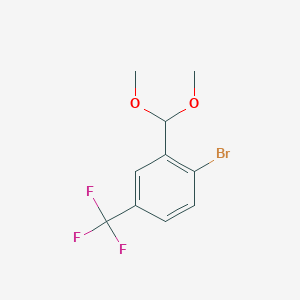
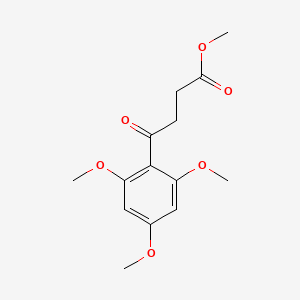
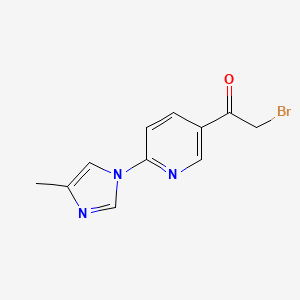
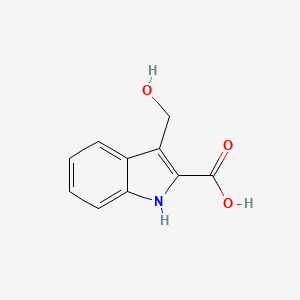
![6-chloro-N-[(1R)-1-(4-methylphenyl)ethyl]pyrazin-2-amine](/img/structure/B8650936.png)
